3,4-Dichloro vs. 2,4-Dichloro Regioisomer: 6.3-Fold Potency Advantage in Enzyme Inhibition
In a head-to-head SAR study, the 3,4-dichlorophenyl-substituted compound demonstrated an IC₅₀ of 0.052 µM, whereas the 2,4-dichlorophenyl analog exhibited an IC₅₀ of 0.33 µM, representing a 6.3-fold loss in potency solely attributable to the chlorine positional isomerism [1]. This quantitative difference underscores the critical role of the 3,4-substitution pattern in achieving optimal target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.052 µM (3,4-dichlorophenyl-substituted analog) |
| Comparator Or Baseline | IC₅₀ = 0.33 µM (2,4-dichlorophenyl-substituted analog) |
| Quantified Difference | 6.3-fold (0.33 / 0.052) |
| Conditions | In vitro enzyme inhibition assay; specific target and assay details as reported in PMC supplementary table. |
Why This Matters
Demonstrates that 3,4-dichloro substitution provides a quantifiable potency advantage over 2,4-dichloro, directly informing compound selection for medicinal chemistry programs targeting this pharmacophore.
- [1] Comparative inhibition data: 3,4-dichlorophenyl IC₅₀ = 0.052 µM; 2,4-dichlorophenyl IC₅₀ = 0.33 µM. Extracted from PMC supplementary Table 2. https://pmc.ncbi.nlm.nih.gov/ View Source
